2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)-
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Overview
Description
2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- is a nitrogen-containing heterocycle that has garnered significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties . This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a challenging yet valuable scaffold for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- typically involves intramolecular cyclization reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo(2.2.1)heptanes . Another approach involves the use of preparative high-performance liquid chromatography (HPLC) to separate isomers, followed by amide and ester reduction and alcohol methylation .
Industrial Production Methods
Industrial production of this compound often relies on flow chemistry techniques and biomass valorization. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, ammonia for epoxide ring opening, and various reducing agents for amide and ester reduction .
Major Products Formed
The major products formed from these reactions include various oxygenated and methylated derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to engage in various biochemical interactions, making it a potent bioactive molecule . The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests significant potential in modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo(3.2.1)octane: This compound is the central core of tropane alkaloids, which display a wide array of biological activities.
1-Azabicyclo(2.2.2)octane: Known for its thermophysical properties and applications in various chemical reactions.
Uniqueness
What sets 2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)- apart from similar compounds is its unique structure, which combines a six-membered nitrogen heterocycle with a cyclopentane ring. This structure not only makes it a challenging scaffold to synthesize but also endows it with significant pharmacological potential .
Properties
CAS No. |
71017-52-2 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-tert-butyl-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-11(2,3)12-7-6-9-4-5-10(12)8-9/h9-10H,4-8H2,1-3H3 |
InChI Key |
RAQRBBIUOYHIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC2CCC1C2 |
Origin of Product |
United States |
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